

Measuring Thrombin Activity in Biological Samples Using the Chromogenic Substrate S-2238

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Compound of Interest

Compound Name: Ac-EVKKQR-pNA

Cat. No.: B15568210

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the measurement of thrombin activity in biological samples using the specific chromogenic substrate, S-2238 (H-D-Phe-Pip-Arg-pNA). Thrombin, a key serine protease in the coagulation cascade, plays a crucial role in hemostasis and thrombosis. Accurate measurement of its activity is vital for both basic research and the development of novel anticoagulant therapies. This application note outlines the principle of the assay, provides detailed experimental procedures, and includes representative data for the kinetic analysis of thrombin. Additionally, it describes the relevant signaling pathways activated by thrombin.

Introduction

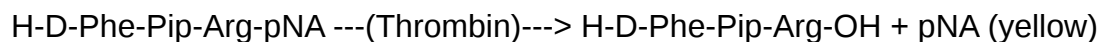
Thrombin (Factor IIa) is a pivotal enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the insoluble matrix of a blood clot. Beyond its procoagulant functions, thrombin is also a potent signaling molecule that activates a variety of cellular responses through the cleavage of Protease-Activated Receptors (PARs). Given its central role in both physiological and pathological processes, the quantification of thrombin activity is of significant interest in hematology, cardiovascular research, and drug discovery.

Chromogenic p-nitroanilide (pNA) substrates provide a simple and sensitive method for measuring protease activity. The substrate S-2238 (H-D-Phe-Pip-Arg-pNA) is a highly specific chromogenic substrate for thrombin, designed to mimic the natural cleavage site of thrombin on fibrinogen. The enzymatic cleavage of S-2238 by thrombin releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the thrombin activity in the sample.

Principle of the Assay

The enzymatic reaction is based on the hydrolysis of the peptide bond C-terminal to the arginine residue in the S-2238 substrate by thrombin. This reaction releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of the increase in absorbance at 405 nm is proportional to the thrombin activity.

Reaction Scheme:



Materials and Reagents

- Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA), available from various suppliers (e.g., Chromogenix, Cayman Chemical).
- Enzyme: Purified human or bovine thrombin.
- Assay Buffer: 0.05 M Tris-HCl, pH 8.3, containing 0.15 M NaCl.
- Stopping Reagent (for endpoint assays): 50% acetic
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